Tert-butyl 2-(methylamino)-2-pyridin-2-ylpropanoate
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Description
Tert-butyl 2-(methylamino)ethylcarbamate is a compound with the molecular weight of 174.24 . It’s used in laboratory chemicals . Another similar compound, Tert-Butyl methyl(2-(methylamino)ethyl)carbamate, is an experimental anticancer drug that has been shown to induce the regression of a variety of cancers in animal models .
Synthesis Analysis
The synthesis method of tert-butyl 2-(methylamino)ethylcarbamate involves carrying out reduction reaction on N-tert-butyloxycarbonyl-1,2-ethylenediamine and polyformaldehyde in an organic solvent in the presence of acid at reflux temperature to obtain 2-(N-isobutoxyformamido)ethylisocyanide .
Molecular Structure Analysis
The molecular structure of tert-butyl 2-(methylamino)ethylcarbamate is represented by the formula C8H18N2O2 . The InChI code for this compound is 1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-5-9-4/h9H,5-6H2,1-4H3,(H,10,11) .
Physical and Chemical Properties Analysis
Tert-butyl 2-(methylamino)ethylcarbamate is a solid compound . The boiling point is 260.1°C at 760 mmHg .
Mechanism of Action
While the specific mechanism of action for “Tert-butyl 2-(methylamino)-2-pyridin-2-ylpropanoate” is not available, amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Safety and Hazards
The safety data sheet for tert-butyl carbamate, a similar compound, indicates that it is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
tert-butyl 2-(methylamino)-2-pyridin-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)13(4,14-5)10-8-6-7-9-15-10/h6-9,14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWESCJQALOLWBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C1=CC=CC=N1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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